(2E)-3-(4-methoxyphenyl)-N'-(naphthalen-1-ylacetyl)prop-2-enehydrazide
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Overview
Description
3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is an organic compound that features a complex structure with both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-3-(1-naphthyl)acrylonitrile
- 4-(4-methoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate
Uniqueness
3-(4-methoxyphenyl)-N’-(1-naphthylacetyl)acrylohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N'-(2-naphthalen-1-ylacetyl)prop-2-enehydrazide |
InChI |
InChI=1S/C22H20N2O3/c1-27-19-12-9-16(10-13-19)11-14-21(25)23-24-22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-14H,15H2,1H3,(H,23,25)(H,24,26)/b14-11+ |
InChI Key |
CDEVXVCEHHMNBY-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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